Sodium 3-hydroxybutyrate

描述

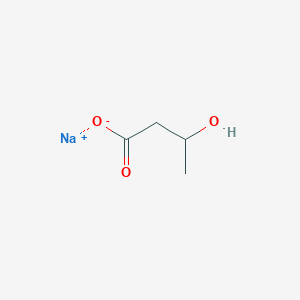

Sodium 3-hydroxybutyrate, also known as sodium β-hydroxybutyrate, is an organic sodium salt derived from 3-hydroxybutyric acid. It is a key metabolite in the human body, particularly during the metabolism of fatty acids. This compound is often used as a dietary supplement and has significant roles in various biological processes .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of sodium 3-hydroxybutyrate typically involves the reaction of 3-hydroxybutyric acid with sodium hydroxide. The process can be summarized as follows:

- Dissolve ethyl 3-hydroxybutyrate in a mixed solvent of an organic solvent and water.

- Control the stirring temperature between 5-25°C and the stirring rate at 300-500 rpm.

- Add 1.05 equivalents of sodium hydroxide solid in portions.

- After the addition, continue the reaction at 5-25°C for 1-5 hours.

- Heat the reaction system to 50-80°C, then slowly reduce the temperature.

- Once the temperature is reduced to 0-25°C, continue stirring for 20-50 minutes.

- Filter, wash, and dry the product to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The crystallinity of the product is often greater than 90%, with characteristic diffraction peaks observed in X-ray patterns .

化学反应分析

Types of Reactions: Sodium 3-hydroxybutyrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to acetoacetate.

Reduction: It can be reduced to butyrate.

Substitution: It can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used under mild conditions.

Major Products:

Oxidation: Acetoacetate.

Reduction: Butyrate.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Metabolic Disorders

Sodium 3-hydroxybutyrate is particularly relevant in the treatment of metabolic disorders such as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD). MADD is a severe genetic condition that leads to energy metabolism issues, often resulting in acute metabolic crises.

- Case Study: MADD Treatment

| Patient | Initial Condition | Treatment (mg/kg/day) | Outcome |

|---|---|---|---|

| 1 | Severe MADD | 2600 | Improved clinical parameters |

| 2 | Severe MADD | 2600 | Improved clinical parameters |

| 3 | Severe MADD | 2600 | Improved clinical parameters |

| 4 | Severe MADD | 2600 | Improved clinical parameters |

Neurological Applications

This compound has been investigated for its neuroprotective effects and potential benefits in various neurological conditions.

- Case Study: Epilepsy and Neurodegenerative Diseases

- Research indicates that sodium DL-3-hydroxybutyrate can replace glucose as a primary energy source in the brain, particularly during prolonged fasting or in patients with neurological disorders. It has shown promise in treating epilepsy, multiple sclerosis, and neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

| Condition | Mechanism of Action | Clinical Findings |

|---|---|---|

| Epilepsy | Provides alternative energy source | Reduction in seizure frequency |

| Alzheimer's Disease | Neuroprotective effects | Slowed cognitive decline |

| Parkinson's Disease | Enhances mitochondrial function | Improved motor function |

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory properties, making it a candidate for inflammatory bowel disease (IBD) and colorectal cancer (CRC) prevention.

- Case Study: Colitis and CRC

| Condition | Model Used | Key Findings |

|---|---|---|

| Colitis | DSS-induced mouse model | Reduced inflammation markers |

| CRC | Azoxymethane-DSS model | Decreased tumor incidence |

Dietary Supplementation

This compound is also being explored as a dietary supplement for weight management and metabolic health.

作用机制

Sodium 3-hydroxybutyrate exerts its effects through several mechanisms:

Energy Production: It is converted to acetoacetate and then to acetyl-CoA, which enters the citric acid cycle to produce energy.

Regulation of Gene Expression: It inhibits histone deacetylases, leading to changes in gene expression.

Signaling Molecule: It acts as a signaling molecule influencing various metabolic pathways.

相似化合物的比较

3-Hydroxybutyric acid: The parent compound of sodium 3-hydroxybutyrate.

Calcium 3-hydroxybutyrate: Another salt form used for similar purposes.

Magnesium 3-hydroxybutyrate: Used in dietary supplements.

Uniqueness: this compound is unique due to its high solubility and bioavailability compared to other salts. It is also more effective as a cryoprotectant and has a broader range of applications in scientific research .

生物活性

Sodium 3-hydroxybutyrate (3-HB) is a ketone body that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, therapeutic uses, and relevant case studies, supported by data tables and research findings.

This compound exerts its biological effects through several mechanisms:

- Histone Deacetylase Inhibition : 3-HB has been identified as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDACs, 3-HB promotes histone acetylation, leading to increased transcription of genes involved in oxidative stress resistance, such as FOXO3A and metallothionein 2 (MT2) . This effect has been linked to improved cellular responses during stress conditions.

- Antioxidant Properties : 3-HB acts as a direct antioxidant, scavenging hydroxyl radicals and inhibiting mitochondrial reactive oxygen species (ROS) production. This activity contributes to maintaining cellular redox homeostasis and protecting cells from oxidative damage .

- Receptor Modulation : 3-HB functions as a ligand for hydroxycarboxylic acid receptor 2 (HCAR2) and free fatty acid receptor 3 (FFAR3). Activation of HCAR2 reduces lipolysis in adipocytes, while FFAR3 influences glucose homeostasis and inflammation regulation . These interactions highlight the compound's role in metabolic regulation.

Therapeutic Applications

This compound has shown promise in various therapeutic contexts:

- Metabolic Disorders : In patients with multiple acyl-CoA dehydrogenase deficiency (MADD), administration of this compound at physiologic doses has resulted in improved clinical outcomes, including enhanced cardiac function and metabolic stability . A case study reported significant improvements in biomarkers following treatment with doses around 2600 mg/kg per day.

- Neurological Protection : Research indicates that this compound may reduce cerebral injury biomarkers after cardiac arrest. Experimental studies have demonstrated that it can mitigate neuronal damage and improve survival rates in animal models .

- Adjunct Therapy : In pediatric cases involving metabolic disorders, this compound has been used as an adjunct therapy to prevent cerebral dysfunction. A case involving two siblings showed that treatment with sodium DL-3-hydroxybutyrate led to favorable developmental outcomes and reduced metabolic complications .

Case Study Table

Research Findings

Recent studies have highlighted the multifaceted roles of this compound:

- Apoptosis Reduction : In vitro studies indicate that this compound significantly decreases apoptosis in glial cells, suggesting protective effects on neural tissues .

- Calcium Homeostasis : The compound has been shown to elevate cytosolic calcium concentrations, which may play a role in cellular signaling pathways related to survival and function .

属性

IUPAC Name |

sodium;3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPUSGBJDWCHKC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201044130 | |

| Record name | 3-Hydroxybutanoic acid sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201044130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150-83-4, 306-31-0 | |

| Record name | Butyric acid, 3-hydroxy-, monosodium salt, (+/-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium DL-beta-hydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxybutanoic acid sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201044130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 3-HYDROXYBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19AN4ZH292 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the metabolic effects of Sodium 3-hydroxybutyrate?

A1: this compound (also known as beta-hydroxybutyrate) is a ketone body, naturally produced by the liver during periods of low glucose availability. Infusion of this compound has been shown to reduce blood glucose levels in both humans and dogs. [, ] This hypoglycemic effect is attributed to a decrease in hepatic glucose output, rather than increased glucose uptake or changes in insulin levels. [, ] Furthermore, this compound administration impacts fatty acid metabolism, leading to an initial decrease in plasma non-esterified fatty acid (NEFA) concentration. [] This effect is caused by both reduced NEFA release from adipose tissue and increased NEFA uptake by tissues. []

Q2: Can this compound be used as an anti-cancer agent?

A2: In vitro studies have demonstrated that this compound, as well as acetoacetate and lithium acetoacetate, can inhibit the proliferation of various cancer cell lines, including colon, ovarian, cervical, and breast cancer cells. [, ] Research suggests that these compounds work by blocking proliferation rather than directly killing cancer cells. [] Combining this compound with chemotherapeutic agents like rapamycin, methotrexate, and the peptide anti-cancer agent PNC-27 significantly enhances their effectiveness, lowering the required dose for cancer cell death. [] This suggests a potential for this compound and ketogenic diets as adjunctive cancer therapies.

Q3: How does this compound impact glucose metabolism in the body?

A3: Studies in healthy men have shown that this compound infusion, while raising blood ketone body levels, does not affect insulin-mediated glucose uptake in the forearm, despite previous in vitro studies suggesting such an effect. [] While this compound infusion did lower plasma NEFA levels, these remained comparable to controls during hyperinsulinemia, indicating that the observed effects on glucose metabolism are not solely due to changes in NEFA levels. []

Q4: How does this compound affect transporter density in cancer cells?

A5: Research indicates that this compound treatment can alter the density and localization of glucose transporter 1 (GLUT1) and monocarboxylate transporter 1 (MCT1) in various cancer cell lines. [] Specifically, increasing concentrations of this compound led to a decrease in GLUT1 density in mice metastatic cancer (VM-M3), human brain cancer (U87MG), and human lung cancer (A549) cells. [] Similarly, MCT1 density, responsible for lactate export, decreased in all cell types upon this compound treatment, with less protein localized in the cell nucleus. [] This suggests a potential mechanism by which this compound might reduce cancer cell viability by inhibiting glucose uptake and lactate export. []

Q5: Can this compound inhibit Paraoxonase 1 activity?

A7: In vitro studies have demonstrated that this compound can inhibit the activity of Paraoxonase 1 (PON1), an enzyme associated with high-density lipoprotein (HDL) and involved in protecting against oxidative stress. [] Specifically, this compound was found to cause a 20% reduction in PON1's paraoxonase activity. [] This inhibitory effect may have implications for individuals with uncontrolled diabetes, where elevated ketone body levels are common. []

Q6: Can Escherichia coli be used to produce this compound containing polymers?

A8: Several research groups have successfully engineered Escherichia coli strains to produce polyhydroxyalkanoates (PHAs), biodegradable polymers, incorporating this compound and other monomers. [, , ] This is achieved by introducing genes encoding enzymes involved in this compound synthesis and PHA polymerization. Different combinations of genes allow for tailoring the monomer composition and properties of the resulting PHAs, potentially opening up new applications for these bioplastics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。